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ELABELA (ELA), also known as Toddler or Apela, is a recently discovered peptide hormone

and a critical endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor.[1]

Encoded by the APELA gene, the initial 54-amino acid preproprotein is processed into mature,

biologically active isoforms, primarily ELA-32, ELA-21, and ELA-11.[2][3] These isoforms

exhibit distinct biochemical properties and signaling profiles, making a comparative

understanding of their in vitro performance crucial for researchers targeting the apelinergic

system for therapeutic intervention. This guide provides a comprehensive overview of the in

vitro activities of ELA isoforms, supported by experimental data and detailed protocols.

Comparative Analysis of ELABELA Isoform Activity
The primary isoforms of ELABELA—ELA-32, ELA-21, and ELA-11—interact with the apelin

receptor to initiate downstream signaling.[2] Their in vitro activities are most commonly

characterized by their receptor binding affinity and their ability to modulate G-protein and β-

arrestin signaling pathways.

Receptor Binding Affinity
The binding affinity of ELABELA isoforms to the apelin receptor (APJ) is a key determinant of

their biological potency. Radioligand competition assays are typically employed to determine

the inhibition constant (Ki) or the pKi (-logKi).
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Isoform
Receptor Binding Affinity
(pKi) in Human Left
Ventricle

Reference

ELA-32 9.59 ± 0.08 [4][5]

ELA-21 8.52 ± 0.11 [4][5]

ELA-11 7.85 ± 0.05 [4][5]

[Pyr1]apelin-13 8.85 ± 0.04 [4][5]

In human left ventricular tissue, ELA-32 demonstrates the highest binding affinity for the apelin

receptor, significantly greater than that of ELA-21 and the well-characterized apelin isoform,

[Pyr1]apelin-13.[4][5] ELA-11, the shortest isoform, exhibits the lowest affinity among the tested

peptides.[4][5] This suggests that the N-terminal extension in the longer isoforms contributes

significantly to receptor binding.[4]

G-Protein Signaling: cAMP Inhibition
The apelin receptor couples to the Gi subunit of G-proteins, and its activation leads to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels. The potency of ELA isoforms in this pathway is often measured as pD2 or EC50 in

forskolin-stimulated cAMP accumulation assays.

Isoform

G-Protein Signaling
Potency (pD2) in CHO-K1
cells expressing human
APJ

Reference

ELA-32 9.92 ± 0.07 [4]

ELA-21 9.98 ± 0.08 [4]

ELA-11 9.80 ± 0.10 [4]

[Pyr1]apelin-13 10.08 ± 0.08 [4]
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Interestingly, despite differences in binding affinity, all three major ELA isoforms, as well as

[Pyr1]apelin-13, inhibit cAMP production with similar subnanomolar potencies.[4][6] This

indicates that even the shortest isoform, ELA-11, is a full and potent agonist for G-protein-

mediated signaling.[4][6]

β-Arrestin Recruitment
Upon agonist binding, G protein-coupled receptors also recruit β-arrestins, which mediate

receptor desensitization, internalization, and G-protein-independent signaling. Longer ELA

isoforms, such as ELA-32 and ELA-21, show a stronger bias towards the β-arrestin signaling

pathway compared to shorter isoforms and some apelin peptides.[7]

Isoform

β-Arrestin Recruitment
Potency (pD2) in U2OS
cells expressing human
APJ

Reference

ELA-32 9.07 ± 0.04 [4]

ELA-21 8.80 ± 0.09 [4]

ELA-11 7.60 ± 0.05 [4]

[Pyr1]apelin-13 7.97 ± 0.08 [4]

In β-arrestin recruitment assays, ELA-32 is the most potent, followed by ELA-21.[4] ELA-11 is

significantly less potent in recruiting β-arrestin, suggesting a biased agonism where the longer

isoforms more effectively engage the β-arrestin pathway.[4][7]

ELABELA Signaling Pathways
Activation of the apelin receptor by ELABELA isoforms triggers multiple downstream signaling

cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.[8][9] These pathways are

crucial for cellular processes such as proliferation, survival, migration, and angiogenesis.[8][10]
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Caption: ELABELA-APJ signaling pathways.

Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro comparison of ELABELA

isoforms. Below are summarized protocols for the key assays discussed.

Radioligand Competition Binding Assay
This assay measures the ability of unlabeled ELA isoforms to compete with a radiolabeled

ligand for binding to the apelin receptor.

Prepare membranes from
cells/tissues expressing APJ

Incubate membranes with
radiolabeled ligand (e.g., [¹²⁵I]apelin-13)

and varying concentrations of
unlabeled ELA isoforms

Separate bound and free
radioligand by filtration

Quantify bound radioactivity
using a gamma counter

Perform non-linear regression
to determine Ki values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://en.wikipedia.org/wiki/Elabela
https://www.mdpi.com/2073-4409/11/1/99
https://www.researchgate.net/figure/Amino-acid-sequences-of-ELA-32-ELA-21-and-ELA-11-isoforms-The-signal-sequence-of-ELA_fig1_375153778
https://www.ahajournals.org/doi/10.1161/circulationaha.116.023218
https://api.repository.cam.ac.uk/server/api/core/bitstreams/99b01665-86fb-484b-9c08-bf98885ae0fd/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1276488/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1276488/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688647/
https://www.researchgate.net/publication/353645657_The_network_map_of_Elabela_signaling_pathway_in_physiological_and_pathological_conditions
https://www.genscript.com/reference_peer-reviewed_literature_11929.html
https://www.benchchem.com/product/b15569520#comparing-different-isoforms-of-elabela-in-vitro
https://www.benchchem.com/product/b15569520#comparing-different-isoforms-of-elabela-in-vitro
https://www.benchchem.com/product/b15569520#comparing-different-isoforms-of-elabela-in-vitro
https://www.benchchem.com/product/b15569520#comparing-different-isoforms-of-elabela-in-vitro
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15569520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

